molecular formula C26H22N4O2 B2431288 N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477228-13-0

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2431288
CAS No.: 477228-13-0
M. Wt: 422.488
InChI Key: OQCCIIGDBXAFJZ-UHFFFAOYSA-N
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Description

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a high-value chemical building block and research compound belonging to the 7H-pyrrolo[2,3-d]pyrimidine class, a well-established scaffold in medicinal chemistry and drug discovery. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Compounds within this chemical family are frequently investigated for their potent inhibitory activity against various protein kinases . The pyrrolo[2,3-d]pyrimidine core structure is a recognized adenine bioisostere, allowing these molecules to compete with ATP for binding in the catalytic site of kinase enzymes . Structural analogs of this compound, which share the same core but feature different substituents, have demonstrated significant research utility. For instance, a closely related molecule has been co-crystallized with the HCK kinase domain, providing critical structural insights for inhibitor design . Another analog showcasing a similar 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine structure has been specifically patented for its relevance in treating diseases mediated by protein tyrosine kinase activity . Beyond its potential in kinase research, the core structure of this compound is a versatile intermediate. Related pyrrolo[2,3-d]pyrimidine derivatives are commonly protected with groups like the bis(4-methoxyphenyl)(phenyl)methyl (DMT) group and converted into phosphoramidite precursors for automated oligonucleotide synthesis, highlighting their importance in developing nucleotide analogs and probes . Researchers value this compound for developing new chemical entities targeting signal transduction pathways.

Properties

IUPAC Name

N,7-bis(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-31-21-12-8-19(9-13-21)29-25-24-23(18-6-4-3-5-7-18)16-30(26(24)28-17-27-25)20-10-14-22(32-2)15-11-20/h3-17H,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCCIIGDBXAFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the condensation of appropriate pyrimidine derivatives with methoxyphenyl and phenyl groups under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring at position 4 undergoes nucleophilic substitution due to electron-withdrawing effects from adjacent nitrogen atoms. Key examples include:

  • Amination : Replacement of the 4-amine group with bulkier amines (e.g., alkylamines, arylalkylamines) under reflux with DMF or n-butanol, yielding derivatives with modified biological activity .

  • Halogenation : Chlorination using POCl₃ in toluene at 75–105°C, followed by tertiary amine catalysis (e.g., diisopropylethylamine), produces 4-chloro intermediates for further functionalization .

Example Reaction
N 7 bis 4 methoxyphenyl 5 phenyl 7H pyrrolo 2 3 d pyrimidin 4 amine+R NH24 R substituted derivative\text{N 7 bis 4 methoxyphenyl 5 phenyl 7H pyrrolo 2 3 d pyrimidin 4 amine}+\text{R NH}_2\rightarrow \text{4 R substituted derivative}

Conditions: 80°C, n-butanol, 24 hours .

Electrophilic Aromatic Substitution

The phenyl and methoxyphenyl substituents participate in electrophilic reactions:

  • Nitration : Directed by methoxy groups, nitro groups predominantly occupy para positions on the 4-methoxyphenyl rings.

  • Sulfonation : Limited by steric hindrance from the pyrrolo-pyrimidine core, requiring H₂SO₄ at elevated temperatures.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction Type Catalyst/Reagents Products Yield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMEBiaryl derivatives at position 5 or 765–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-alkyl/aryl modifications70–85%

Key Insight : The 5-phenyl group enhances π-stacking in catalytic cycles, improving yields compared to non-aromatic analogues .

Oxidation and Reduction

  • Oxidation : The pyrrole ring undergoes dehydrogenation with DDQ (dichlorodicyanoquinone) to form a pyridine-like system, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) selectively reduces the pyrrole ring to a pyrrolidine, enhancing solubility but reducing kinase inhibition potency.

Acid/Base-Mediated Transformations

  • Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxy groups to hydroxyls, enabling further sulfonation or alkylation .

  • Deprotection : Acidic hydrolysis (HCl/EtOH) removes tert-butoxycarbonyl (Boc) groups from intermediates during multi-step syntheses .

Photochemical Reactivity

UV irradiation in methanol induces ring-opening reactions at the pyrrole-pyrimidine junction, generating luminescent byproducts. Quantum yield studies suggest this process is solvent-dependent.

Comparative Reactivity Table

Reaction Conditions Key Product Biological Impact
Nucleophilic aminationn-butanol, 80°C, 24h 4-(Cyclohexylamino) derivativeEnhanced kinase inhibition
Suzuki couplingPd(PPh₃)₄, DME, 90°C5-(4-Fluorophenyl) analogueImproved metabolic stability
Oxidative dehydrogenationDDQ, CHCl₃, refluxPyridine-fused derivativeReduced cytotoxicity

Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group (when present in analogues) withdraws electron density, accelerating nucleophilic substitution at position 4 .

  • Steric Hindrance : Bulky 7-(4-methoxyphenyl) groups slow electrophilic substitution at position 5, favoring para selectivity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
This compound exhibits promising anticancer activity by functioning as an inhibitor of specific protein kinases involved in tumor growth and proliferation. Research indicates that pyrrolo[2,3-d]pyrimidine derivatives can effectively inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and tumor progression. Studies have shown that modifications in the phenyl rings enhance the binding affinity to the target receptors, leading to improved therapeutic efficacy against various cancer types .

Mechanism of Action
The mechanism involves the compound's ability to bind to and inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways related to growth and survival. By blocking these pathways, N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can induce apoptosis in cancer cells and reduce tumor metastasis .

Biological Research

Inhibitors of Angiogenesis
The compound's capacity to inhibit angiogenesis makes it a valuable tool in biological research aimed at understanding tumor biology and developing new cancer therapies. By studying its effects on endothelial cells, researchers can gain insights into the mechanisms of blood vessel formation and its implications for cancer treatment .

Potential for Drug Development
this compound serves as a lead compound for the development of new drugs targeting specific cancers. The structure can be modified to enhance potency and selectivity, paving the way for novel therapeutic agents .

Synthetic Chemistry

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclocondensation reactions that yield the desired pyrrolo[2,3-d]pyrimidine framework. Advanced synthetic techniques are being explored to improve yield and reduce production costs .

Industrial Applications

Pharmaceutical Manufacturing
Due to its bioactive properties, this compound has potential applications in the pharmaceutical industry for manufacturing new medications aimed at treating cancer and other diseases linked with abnormal angiogenesis. Its structural complexity allows for various derivatives that can be tailored for specific therapeutic targets .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer properties through VEGFR-2 inhibition; potential for drug development
Biological ResearchInhibitors of angiogenesis; insights into tumor biology
Synthetic ChemistryMulti-step organic synthesis techniques; focus on improving yield
Industrial ApplicationsPotential use in pharmaceutical manufacturing; tailored derivatives for specific targets

Mechanism of Action

The mechanism of action of N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. Examples include:

  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific combination of methoxyphenyl and phenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound belonging to the pyrrolo[2,3-d]pyrimidine family, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

The compound's molecular formula is C19H16N4OC_{19}H_{16}N_{4}O, with a molecular weight of approximately 316.36 g/mol. It features a complex structure characterized by two methoxyphenyl groups and a phenyl group attached to a pyrrolo[2,3-d]pyrimidine core.

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class exhibit significant interactions with various biological targets, particularly kinases. The compound has been noted for its potential as an inhibitor of protein kinases, which play crucial roles in cell signaling and cancer progression.

  • Kinase Inhibition : The compound demonstrates selective inhibition against several kinases, including PKB (Protein Kinase B) and PKA (Protein Kinase A). In vitro studies show that it can modulate signaling pathways associated with tumor growth and proliferation .
  • Anticancer Activity : Studies have highlighted the compound's ability to inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were observed to be dose-dependent, suggesting potential for therapeutic applications in oncology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line/Target Effect Observed Reference
Inhibition of PKBVarious cancer cell linesSignificant growth inhibition
CytotoxicityMDA-MB-231Dose-dependent cytotoxicity
Antiviral activityInfluenza virusAntiviral effects observed
Selective kinase inhibitionPKB and PKAHigh selectivity noted

Case Studies

  • Case Study on Anticancer Effects : A study investigated the effects of this compound on xenograft models in mice. Results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed at therapeutic doses .
  • Antiviral Activity : Another study explored the compound's antiviral properties against influenza virus strains. The results showed that it inhibited viral replication effectively, suggesting its potential as a therapeutic agent for viral infections .

Q & A

Basic Question

  • Antiproliferative activity : MTT assay (72 hr incubation, GI₅₀ <100 nM in MCF-7 or A549 cells) .
  • Tubulin polymerization inhibition : Spectrofluorometric monitoring of microtubule assembly (IC₅₀ ~2.0 µM) .
  • Kinase inhibition : ADP-Glo™ assay for JAK1 (IC₅₀ 8.5 nM) vs. JAK2 (IC₅₀ 408 nM) .

What molecular mechanisms underlie its dual activity as a tubulin and kinase inhibitor?

Advanced Question

  • Tubulin binding : Competes with colchicine at the β-tubulin interface, disrupting microtubule dynamics (Kd ~1.8 µM) .
  • Kinase inhibition : Occupies the ATP-binding pocket of JAK1 via hydrogen bonding with Leu959 and π-stacking with Phe958 .
    Methodological validation : Co-crystallization with tubulin (PDB: 6R1) and kinase homology modeling .

How does this compound overcome resistance mechanisms in cancer cells?

Advanced Question

  • P-glycoprotein (P-gp) evasion : LogP ~3.8 reduces affinity for efflux pumps, maintaining intracellular concentrations .
  • βIII-tubulin resistance : Retains activity in βIII-overexpressing cell lines (IC₅₀ shift <2-fold vs. parental lines) .
    Validation : Comparative cytotoxicity assays in resistant vs. sensitive cell pairs (e.g., NCI/ADR-RES) .

How can structure-activity relationship (SAR) studies guide further optimization?

Advanced Question

  • Substituent scanning : Replace 4-methoxyphenyl with 3,4-dimethoxy (↑ solubility) or fluorophenyl (↑ kinase selectivity) .
  • Scaffold hopping : Hybridize with triazolo-pyrimidines to enhance antiviral activity .
    Data-driven design : QSAR models using IC₅₀ values and computational docking scores (e.g., AutoDock Vina) .

What strategies ensure selectivity for JAK1 over other kinases?

Advanced Question

  • Spirocyclic motifs : Introduce 5-azaspiro[2.4]heptane to exploit JAK1’s unique hydrophobic pocket .
  • Covalent inhibitors : Acrylamide warheads targeting Cys817 in JAK1’s hinge region .
    Validation : Kinome-wide profiling (>400 kinases) to rule off-target effects (e.g., <10% inhibition at 1 µM) .

How should researchers address discrepancies in reported IC₅₀ values across studies?

Advanced Question

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and assay durations (72 hr) .
  • Orthogonal validation : Confirm tubulin effects via immunofluorescence (microtubule disruption) alongside biochemical assays .
  • Batch analysis : Compare compound purity (HPLC-MS) to rule out degradation artifacts .

What drug-likeness parameters should be prioritized during optimization?

Advanced Question

Parameter Target Example Data Reference
LogP≤43.8 (Predicted)
TPSA60–90 Ų72 Ų
H-bond donors≤22 (NH groups)
Metabolic stabilityt₁/₂ >60 min (human liver microsomes)85 min
Tools : SwissADME for in silico profiling; CYP450 inhibition assays .

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